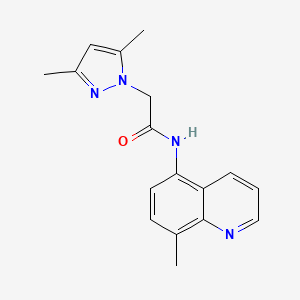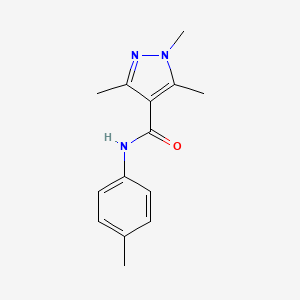
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT domains. The inhibition of these domains has been shown to have a significant impact on cancer cell growth and proliferation.
作用机制
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide selectively inhibits the HAT domains of PCAF and CBP, which are responsible for the acetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the dysregulation of this process has been linked to cancer development and progression. By inhibiting the HAT domains, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide prevents the acetylation of histone proteins, leading to changes in gene expression and ultimately impacting cancer cell growth and proliferation.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have significant effects on cancer cell growth and proliferation. In vitro studies have demonstrated that 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the efficacy of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in reducing tumor growth and metastasis in animal models.
实验室实验的优点和局限性
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, cost-effectiveness, and selectivity for PCAF and CBP HAT domains. However, there are also limitations to the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in lab experiments. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide is a small molecule inhibitor, which can make it difficult to deliver to target cells in vivo. Additionally, the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains can limit its efficacy in cancer types where other HAT domains are dysregulated.
未来方向
There are several future directions for the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in cancer research. One area of interest is the development of combination therapies using 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains, which could lead to the development of more effective inhibitors. Finally, the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in other disease areas, such as neurodegenerative diseases, is an area of potential future research.
合成方法
The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide. The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been optimized to yield high purity and yield, making it a cost-effective option for research purposes.
科学研究应用
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been extensively studied in cancer research due to its ability to selectively inhibit PCAF and CBP HAT domains. These domains are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have a significant impact on cancer cell growth and proliferation in various cancer types, including breast, lung, and prostate cancer.
属性
IUPAC Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZDMYOZKNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

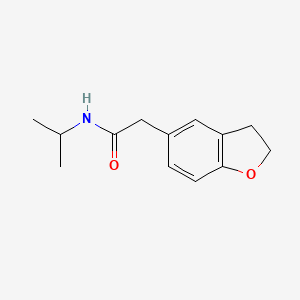

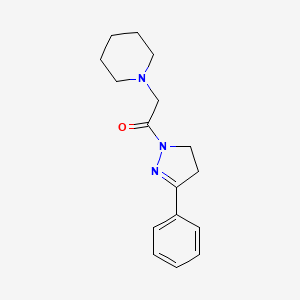

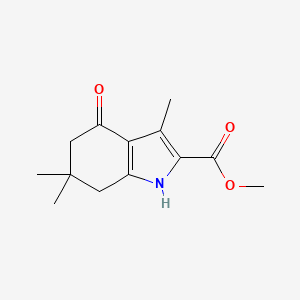
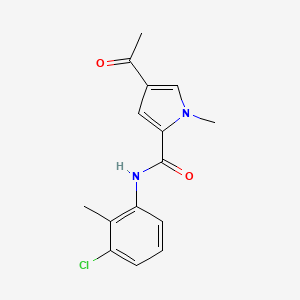
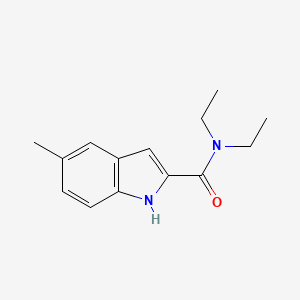
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

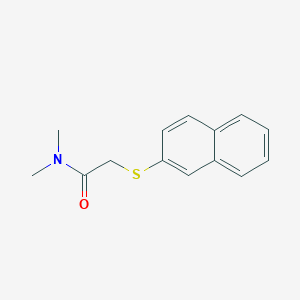
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
